2-Propylquinazolin-4(3H)-one

CNS drug discovery Anticonvulsant ADME optimization

2-Propylquinazolin-4(3H)-one is a heterocyclic quinazolinone derivative defined by an n-propyl substituent at the 2-position of the 4(3H)-quinazolinone core. This scaffold is a privileged structure in medicinal chemistry, with derivatives historically associated with anticonvulsant , antibacterial , and anticancer activities.

Molecular Formula C11H12N2O
Molecular Weight 188.23
CAS No. 4765-54-2
Cat. No. B3060513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylquinazolin-4(3H)-one
CAS4765-54-2
Molecular FormulaC11H12N2O
Molecular Weight188.23
Structural Identifiers
SMILESCCCC1=NC2=CC=CC=C2C(=O)N1
InChIInChI=1S/C11H12N2O/c1-2-5-10-12-9-7-4-3-6-8(9)11(14)13-10/h3-4,6-7H,2,5H2,1H3,(H,12,13,14)
InChIKeyMFAZKHYKVSPPIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylquinazolin-4(3H)-one (CAS 4765-54-2): A Strategic 2-Alkyl-Quinazolinone Scaffold for CNS and Anti-Infective Drug Discovery


2-Propylquinazolin-4(3H)-one is a heterocyclic quinazolinone derivative defined by an n-propyl substituent at the 2-position of the 4(3H)-quinazolinone core. This scaffold is a privileged structure in medicinal chemistry, with derivatives historically associated with anticonvulsant [1], antibacterial [2], and anticancer [3] activities. Synthetically, it serves as a versatile building block for 2,3-disubstituted analogs via lithiation at the benzylic position [4]. The compound is commercially available with a standard purity of ≥97% and is typically stored at 2–8°C .

Why 2-Methyl, 2-Ethyl, or 2-Phenyl Quinazolinones Cannot Substitute for the 2-Propyl Analog


In-class substitution of 2-alkyl-quinazolinones carries a high risk of altering both the physicochemical and biological properties of the final compound. The length of the 2-alkyl chain directly influences lipophilicity, which modulates critical ADME properties such as membrane permeability and CNS penetration [1]. For instance, the unsubstituted 2-propyl scaffold exhibits a calculated LogP of 1.88, which is strategically positioned between the more polar 2-ethyl analog (LogP 1.26) and the more lipophilic 2-butyl analog (XLogP 2.1), making it a balanced intermediate for lead optimization . Furthermore, the bulk of the 2-substituent affects synthetic utility in lithiation chemistry, where the 2-propyl group provides distinct reactivity compared to 2-methyl or 2-ethyl in the generation of 2,3-disubstituted libraries [2]. Selection of the wrong 2-substituted analog can therefore result in suboptimal pharmacokinetic profiles, loss of target engagement, and divergent synthetic outcomes.

Head-to-Head Evidence: Quantifying the Advantage of 2-Propylquinazolin-4(3H)-one over its Closest Analogs


CNS Drug Design: The 2-Propyl Scaffold Provides a Superior Lipophilicity Profile (LogP = 1.88) for Blood-Brain Barrier Penetration

Calculated LogP data reveals the 2-propyl scaffold occupies a critical 'sweet spot' for CNS drug-likeness. The compound's predicted LogP of 1.88 falls within the optimal range for blood-brain barrier penetration (typically LogP 1.5–2.5), whereas the 2-ethyl analog is too polar (LogP 1.26) and the 2-butyl analog is too lipophilic (XLogP 2.1), both of which are less favorable for CNS target engagement . This is functionally supported by the significant anticonvulsant activity observed in vivo for 2-(4-oxo-2-propylquinazolin-4(3H)-yl)acetohydrazide derivatives in both INH- and PTZ-induced convulsion models, where compounds 4a, 4d, 4e, and 4f significantly delayed seizure onset compared to induction controls [1].

CNS drug discovery Anticonvulsant ADME optimization LogP

Antibacterial Library Generation: The 2-Propyl Derivative Yields Highly Active Compounds Against E. coli and S. aureus

In a direct antibacterial screening of a 2-propyl-quinazolinone derivative library, key intermediates and final compounds derived from the 2-propyl scaffold were designated 'highly active' against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria at test concentrations of 200, 100, and 50 μg/mL using the filter paper disc diffusion method [1]. This demonstrates the robust activity of the 2-propyl series in a head-to-head panel, while sub-libraries from other 2-alkyl variants would require separate validation.

Antibacterial Drug discovery Quinazolinone MIC

Anticonvulsant Differentiation: 2-Propyl-Quinazolinone Derivatives Show Robust In Vivo Efficacy in Dual Convulsion Models

Derivatives of 2-propylquinazolin-4(3H)-one demonstrated significant in vivo anticonvulsant activity in two mechanistically distinct seizure models. In the INH-induced convulsion model, compounds 4a, 4b, 4d, 4e, and 4f significantly delayed seizure onset compared to an induction control group. In the PTZ-induced model, compounds 4a, 4d, 4e, and 4f also considerably delayed convulsion onset [1]. This dual-model efficacy suggests a GABAergic mechanism of action, a property not uniformly observed across all 2-alkyl-quinazolinone series. For comparison, the anticonvulsant reference standard methaqualone is a 2-methyl-3-aryl analog; the 2-propyl modification alters the structure-activity relationship (SAR) and may offer distinct receptor subtype modulation [2].

Anticonvulsant Epilepsy GABAergic In vivo pharmacology

Synthetic Versatility: The 2-Propyl Chain Enables Selective Lithiation for Elaboration to Complex 2,3-Disubstituted Libraries

The 2-propyl group provides a strategic balance of steric and electronic properties for regioselective lithiation chemistry. Double lithiation of 2-ethyl- and 2-propyl-4(3H)-quinazolinones can be achieved using lithium diisopropylamide (LDA), enabling subsequent reaction with electrophiles to generate 2-substituted-4(3H)-quinazolinone derivatives in very good yields [1]. This reactivity is distinct from 2-methyl analogs, where lithiation occurs at the 2-methyl group itself, and from 2-phenyl analogs, where the aromatic ring directs electrophilic substitution differently. The 2-propyl chain thus offers a unique synthetic handle for constructing diverse screening libraries.

Synthetic chemistry Lithiation Building block Medicinal chemistry

Physical Form Advantage: A High Melting Point (200 °C) Ensures Superior Solid-State Stability and Handling

The 2-propyl substitution confers a melting point of 200 °C, which facilitates easy handling, long-term storage, and high purity retention as a crystalline solid . In contrast, the 2-butyl analog has a significantly lower melting point of 108–109 °C, and the 2-ethyl analog has been reported with a wide range of melting points depending on the specific derivative, making the 2-propyl compound more suitable for automated solid dispensing in high-throughput screening and formulation development .

Physicochemical properties Solid-state stability Formulation Procurement

Versatility in Patent Space: The 2-Propyl Scaffold is Explicitly Claimed in KSP Kinesin Inhibitor IP, Enabling Cancer Drug Development

US Patent US20040259826 explicitly describes quinazolinone compounds with a 2-position propyl substituent as inhibitors of mitotic kinesin KSP, which are useful for treating cellular proliferative diseases including cancer [1]. This patent claims compounds where R1 can be C1-C10 alkyl (including propyl), providing a clear intellectual property precedent for the development of 2-propyl-quinazolinone-based anticancer agents. While 2-methyl and 2-phenyl analogs are also covered, the 2-propyl embodiment offers a distinct chemical space within the claims that may provide a freedom-to-operate advantage.

Cancer KSP kinesin Mitotic inhibitor Patent

Optimal Application Scenarios for 2-Propylquinazolin-4(3H)-one Based on Verified Evidence


CNS Drug Discovery: Lead Optimization of Anticonvulsant Agents

The 2-propyl scaffold provides a LogP of 1.88 (ideal for BBB penetration) and validated in vivo anticonvulsant efficacy in both INH and PTZ models [1], making it a preferred starting point over the 2-ethyl (LogP 1.26, too polar) or 2-butyl (XLogP 2.1, too lipophilic) analogs for CNS programs .

Antibacterial Library Synthesis: High Hit-Rate Scaffold for Gram-Negative and Gram-Positive Pathogens

A library of 2-propyl-quinazolinone derivatives yielded 7 highly active compounds against E. coli and S. aureus in disc diffusion assays [1], demonstrating a high hit rate that justifies the selection of this scaffold over other 2-alkyl variants for anti-infective screening campaigns.

Cancer Drug Development: KSP Kinesin Inhibitor Lead Generation

The 2-propyl-quinazolinone core is explicitly covered by US Patent US20040259826 as a KSP kinesin inhibitor scaffold [1]. Research teams pursuing mitotic kinesin targets can use this compound as a key intermediate to explore structure-activity relationships around the 2-position substitution, with the propyl group offering a favorable balance of lipophilicity and steric bulk.

Synthetic Methodology: Scaffold Diversification via Regioselective Lithiation

The 2-propyl chain enables double lithiation with LDA to generate reactive intermediates that can be trapped with a variety of electrophiles, yielding complex 2,3-disubstituted quinazolinones in very good yields [1]. This makes it a superior building block for constructing diverse compound libraries compared to 2-methyl or 2-phenyl analogs.

Quote Request

Request a Quote for 2-Propylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.